Bohlmann 183
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFUBABGIIEJNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67832-21-7 | |
| Record name | BOHLMANN 183 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Contextualization of the 183 Designation Within Bohlmann Associated Chemical Literature
The practice of sequentially numbering publications within a specific research domain was a hallmark of Professor Bohlmann's systematic approach to documenting his extensive investigations. This method provided a clear chronological and thematic progression of his findings, primarily in the area of polyacetylenes isolated from various plant species, especially within the Asteraceae family. nih.gov The designation '183' is therefore a direct reference to a specific scientific paper within this series, a common practice in academic literature to pinpoint a particular study.
Bohlmann's research, often conducted in collaboration with his assistant C. Zdero, was characterized by the isolation, structure elucidation, and synthesis of a vast number of novel natural products. nih.gov His comprehensive work was later compiled into the influential book "Naturally Occurring Acetylenes," which serves as a critical resource covering the synthesis, isolation, and chemotaxonomy of these compounds through 1972. nih.govupenn.edugoogle.com The numbering of his papers, including the 183rd installment, allows researchers to trace the evolution of his understanding of the biogenesis, structure, and properties of these fascinating molecules.
Overview of Research Trajectories Pertaining to Compounds or Intermediates Numerically Designated 183 in Bohlmann S Work
Advanced Spectroscopic Techniques for Structural Determination
The determination of the intricate three-dimensional structures of Bohlmann-type compounds, such as quinolizidine (B1214090) alkaloids, relies heavily on a suite of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Chemical Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For complex systems like Bohlmann-type alkaloids, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
In the study of alkaloids, ¹H and ¹³C NMR provide the initial framework of the carbon skeleton and the proton environments. The chemical shifts of both protons and carbons are highly sensitive to their local electronic environment and stereochemical arrangement. For instance, in quinolizidine alkaloids, the chemical shifts of protons and carbons adjacent to the nitrogen atom are significantly influenced by the conformation of the fused ring system.
2D NMR techniques are indispensable for establishing the connectivity within these complex molecules. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, allowing for the tracing of spin systems through the molecule. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for linking protons to their directly attached carbons and for establishing long-range correlations between protons and carbons, respectively. These correlations are the building blocks for assembling the complete molecular structure.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| C-2 | 2.85 (m), 1.90 (m) | 55.8 | H-2 to C-3, C-4, C-10 |
| C-3 | 1.65 (m), 1.40 (m) | 24.5 | H-3 to C-2, C-4, C-5 |
| C-4 | 3.10 (m) | 68.2 | H-4 to C-2, C-3, C-5, C-6 |
| C-6 | 2.95 (m), 2.10 (m) | 52.1 | H-6 to C-5, C-7, C-8 |
Mass Spectrometry-Based Fragmentation and Sequence Analysis
Mass spectrometry (MS) provides vital information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable clues about the structure of the molecule. nih.gov
For Bohlmann-type alkaloids, electron ionization (EI) mass spectrometry often leads to characteristic fragmentation pathways that can be diagnostic of the underlying ring system. The fragmentation is often initiated by the nitrogen atom, leading to the cleavage of adjacent carbon-carbon bonds. The analysis of these fragmentation patterns can help to identify the substitution patterns on the alkaloid skeleton. benthamscience.com Electrospray ionization (ESI) is a softer ionization technique that is particularly useful for obtaining the molecular ion of more polar and fragile compounds, and subsequent MS/MS experiments can be performed to induce fragmentation and gain structural information. nih.gov
Chiroptical Methods for Stereochemical Assignment
The determination of the absolute configuration of chiral centers is a critical aspect of structural elucidation. Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are powerful techniques for this purpose.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such techniques. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, and it is particularly sensitive to the spatial arrangement of chromophores within the molecule. VCD provides similar information but in the infrared region, reflecting the stereochemistry of the entire molecule. By comparing the experimentally measured ECD or VCD spectrum with the spectra predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned.
Computational Chemistry Approaches in Structural Elucidation
In recent years, computational chemistry has become an indispensable partner to experimental techniques in the structural elucidation of natural products. nih.gov These methods can predict spectroscopic properties and analyze the conformational landscape of flexible molecules.
Density Functional Theory (DFT) for Spectroscopic Data Prediction and Validation
Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the electronic structure of molecules and predict a wide range of properties, including NMR chemical shifts, coupling constants, and chiroptical spectra. rsc.orgyoutube.com
For Bohlmann-type compounds, DFT calculations are routinely used to predict the ¹H and ¹³C NMR chemical shifts for a proposed structure. nih.gov By comparing the calculated chemical shifts with the experimental values, the proposed structure can be either supported or refuted. This is particularly useful when NMR data alone is insufficient to distinguish between several possible isomers. The accuracy of these predictions has reached a level where they can be a decisive factor in structural assignment.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
|---|---|---|---|
| C-2 | 55.8 | 56.2 | -0.4 |
| C-3 | 24.5 | 25.1 | -0.6 |
| C-4 | 68.2 | 67.9 | +0.3 |
| C-6 | 52.1 | 51.7 | +0.4 |
Similarly, DFT calculations are essential for the application of chiroptical methods. The ECD and VCD spectra of the possible stereoisomers are calculated, and the best match with the experimental spectrum allows for the assignment of the absolute configuration.
Molecular Dynamics and Conformational Analysis in Stereoisomer Differentiation
Many Bohlmann-type compounds are conformationally flexible, and their observed spectroscopic properties are an average of the properties of all populated conformers. Molecular dynamics (MD) simulations and other conformational search methods are used to explore the potential energy surface of a molecule and identify its low-energy conformers.
Once the stable conformers are identified, their individual spectroscopic properties can be calculated using DFT. A Boltzmann-weighted average of these properties can then be compared to the experimental data. This approach is crucial for accurately predicting the spectroscopic properties of flexible molecules and for differentiating between stereoisomers that may have very similar energies but different conformational preferences. This combined approach of conformational analysis and DFT calculations provides a powerful tool for the complete and unambiguous structural elucidation of complex natural products like the Bohlmann-type compounds.
Chemical Synthesis of Bohlmann 183 and Analogues
Total Synthesis Strategies and Stereoselective Approaches
The Bohlmann-Rahtz synthesis has been instrumental in the total synthesis of various complex molecules, including natural products. For instance, modified Bohlmann-Rahtz reactions have been employed in the synthesis of the thiopeptide antibiotic promothiocin A, establishing its oxazolylthiazole-pyridine heterocycle nih.govscispace.com. Furthermore, the methodology has been adapted for the stereoselective synthesis of pyridine-containing γ-amino acids, yielding products with high optical purity acs.orgacs.orgnih.gov. These applications highlight the utility of the Bohlmann-Rahtz approach in constructing intricate molecular scaffolds with controlled stereochemistry.
Bohlmann-Rahtz Pyridine (B92270) Synthesis: Modern Adaptations and Scope
The original Bohlmann-Rahtz synthesis, while effective, often required high temperatures for the cyclodehydration step and isolation of intermediates, limiting its broad applicability organic-chemistry.orgthieme-connect.com. Subsequent research has focused on overcoming these limitations through various modern adaptations.
The scope of the Bohlmann-Rahtz reaction is broad, allowing for the synthesis of 2,3,6-trisubstituted pyridines organic-chemistry.orgjk-sci.comyoungin.comnih.govresearchgate.netbeilstein-journals.org, tetrasubstituted pyridines youngin.comresearchgate.netbeilstein-journals.orgcore.ac.uk, fused heterocycles thieme-connect.comfigshare.com, and complex natural products researchgate.netnih.govscispace.comacs.orgnih.govthieme-connect.com. It has also been utilized to generate combinatorial pyridine libraries researchgate.netthieme-connect.com.
Mechanistic Investigations of the Bohlmann-Rahtz Reaction
The generally accepted mechanism of the Bohlmann-Rahtz pyridine synthesis involves a sequence of reactions initiated by a Michael addition between the enamine and the ethynyl (B1212043) ketone organic-chemistry.orgjk-sci.comyoungin.comresearchgate.netnih.govresearchgate.net. This addition forms an aminodiene intermediate. This intermediate then undergoes a heat-induced E/Z isomerization, which is a prerequisite for the subsequent cyclodehydration step, ultimately leading to the formation of the pyridine ring organic-chemistry.orgjk-sci.comyoungin.comresearchgate.netnih.govresearchgate.netbeilstein-journals.org. While direct mechanistic studies for all variations are ongoing, the fundamental pathway of Michael addition followed by cyclization is well-established organic-chemistry.orgthieme-connect.com.
Catalytic Systems and Reaction Optimization in Pyridine Synthesis
Significant advancements have been made in optimizing the Bohlmann-Rahtz reaction through the development of various catalytic systems and methodologies.
Acid Catalysis : Brønsted acids, such as acetic acid (AcOH), and Lewis acids, like zinc bromide (ZnBr₂) and ytterbium triflate (Yb(OTf)₃), have been employed to catalyze the Michael addition and cyclodehydration steps, often allowing the reaction to proceed in a single pot and at lower temperatures organic-chemistry.orgjk-sci.comresearchgate.netthieme-connect.comcore.ac.ukfigshare.comthieme-connect.comorganic-chemistry.orgacs.org. Acidic ion-exchange resins, such as Amberlyst 15, have also proven effective as catalysts, offering milder conditions and simplified work-up organic-chemistry.orgjk-sci.comorganic-chemistry.orgresearchgate.net. N-Iodosuccinimide (NIS) has been identified as a mild Lewis acid catalyst for the cyclodehydration of aminodienone intermediates, enabling reactions at low temperatures nih.gov.
One-Pot Procedures : The development of one-pot and three-component reactions has streamlined the synthesis by avoiding the isolation of intermediates. These methods often involve in situ generation of enamines, for example, by using ammonium (B1175870) acetate (B1210297) with β-ketoesters and ammonia, or by reacting enamines directly with alkynones in the presence of catalysts organic-chemistry.orgjk-sci.comcore.ac.ukacs.org.
Microwave and Flow Chemistry : Microwave irradiation has been shown to significantly accelerate the Bohlmann-Rahtz reaction, leading to higher yields and reduced reaction times compared to conventional heating youngin.combeilstein-journals.orgcore.ac.ukfigshare.com. Similarly, the adaptation of the synthesis to continuous flow reactors has provided further improvements in efficiency and scalability beilstein-journals.orgbeilstein-journals.orgthieme-connect.com.
Table 1: Catalytic Systems and Conditions in Bohlmann-Rahtz Pyridine Synthesis
| Catalyst/Method | Typical Conditions | Advantages | References |
| Acetic Acid (AcOH) | Toluene/AcOH (5:1), 50 °C; or reflux | One-pot synthesis, lower temperature, one-step procedure | organic-chemistry.orgthieme-connect.combeilstein-journals.orgcore.ac.ukorganic-chemistry.orgacs.org |
| Amberlyst 15 | 50 °C | Mild conditions, simplified work-up, good for acid-sensitive substrates | organic-chemistry.orgjk-sci.comorganic-chemistry.orgresearchgate.net |
| ZnBr₂ / Yb(OTf)₃ | Toluene, reflux | Lewis acid catalysis, promotes Michael addition and cyclodehydration | organic-chemistry.orgjk-sci.comthieme-connect.com |
| N-Iodosuccinimide (NIS) | Low temperature (e.g., 0 °C) | Mild conditions, facile cyclodehydration | nih.gov |
| Microwave Irradiation | 170 °C (in self-tunable synthesizer) | Faster heating, improved yields, reduced reaction times | youngin.combeilstein-journals.orgcore.ac.ukfigshare.com |
| Continuous Flow Reactor | Optimized temperature and residence time | Scalability, efficient processing | beilstein-journals.orgbeilstein-journals.orgthieme-connect.com |
| Ammonium Acetate (in situ enamine generation) | EtOH, 50 °C | Simplifies enamine preparation | organic-chemistry.orgjk-sci.comcore.ac.ukacs.org |
Regiochemical and Stereochemical Control in Heterocycle Formation
The Bohlmann-Rahtz reaction typically exhibits high regioselectivity, consistently yielding 2,3,6-trisubstituted pyridines organic-chemistry.orgresearchgate.netnih.govresearchgate.netacs.orgacs.orgnih.govbeilstein-journals.orgbeilstein-journals.orgacs.org. This predictable regiochemical outcome is a significant advantage in synthetic planning. While the core reaction primarily focuses on regiochemical control, its application in the synthesis of chiral molecules, such as pyridine-containing γ-amino acids, demonstrates its potential for stereochemical control when chiral starting materials are employed acs.orgacs.orgnih.gov.
Semi-Synthesis and Chemoenzymatic Derivatization
While the Bohlmann-Rahtz synthesis is a powerful tool for the de novo synthesis of pyridine skeletons, direct examples of semi-synthesis or chemoenzymatic derivatization of Bohlmann-Rahtz pyridine products are not extensively detailed in the provided literature. However, the Bohlmann-Rahtz reaction is frequently integrated into broader synthetic strategies for complex molecules, including natural products, which can be considered a form of advanced synthesis. Related chemoenzymatic approaches have been explored for the synthesis of chiral alcohols bearing pyridine rings nih.gov and for the asymmetric dearomatization of activated pyridines to form chiral piperidines nih.govacs.org, showcasing the broader utility of enzymatic methods in pyridine chemistry.
Development of Novel Synthetic Methodologies for Bohlmann 183-Type Skeletons
Ongoing research continues to develop novel synthetic methodologies for constructing this compound-type pyridine skeletons. These include:
Modified Catalytic Systems : The use of milder Lewis acids like NIS nih.gov and improved Brønsted acid catalysts organic-chemistry.orgthieme-connect.comorganic-chemistry.org has broadened substrate compatibility.
Three-Component Reactions : The development of three-component condensations, combining 1,3-dicarbonyl compounds, ammonia, and alkynones, offers a direct route to polysubstituted pyridines core.ac.ukacs.org.
Specialized Applications : Adaptations for cyclic ketones have enabled the synthesis of cycloalkane-fused pyridines, leading to natural products like epiguaipyridine and functional molecules like aza thieme-connect.comhelicene nih.gov.
These advancements underscore the enduring relevance and adaptability of the Bohlmann-Rahtz pyridine synthesis in modern organic chemistry.
Chemical Reactivity and Mechanistic Investigations of Bohlmann 183 Compounds
Elucidation of Reaction Mechanisms and Identification of Intermediates
A cornerstone of Ferdinand Bohlmann's contributions to synthetic organic chemistry is the Bohlmann-Rahtz pyridine (B92270) synthesis , a highly efficient method for generating substituted pyridines jk-sci.com, organic-chemistry.org. This reaction proceeds through a well-defined mechanistic pathway involving key intermediates.
The synthesis typically commences with the condensation of an enamine with an alkynone. This initial step leads to the formation of an aminodiene intermediate jk-sci.com, organic-chemistry.org. This intermediate is crucial as it sets the stage for the subsequent cyclization. In some variations, a more specific intermediate, a 2Z-4E-heptadien-6-one , has been identified following the Michael addition and proton transfer stages organic-chemistry.org.
Beyond the Bohlmann-Rahtz synthesis, Bohlmann also investigated specific reactions with a focus on their mechanisms. For instance, a study referenced as publication rsc.org in his bibliography details an "anomalous reaction with sodium borohydride" bohlmann-ban.de. Such investigations aim to uncover the step-by-step process by which reactants are converted into products, often involving the detection or proposed existence of transient species or reactive intermediates.
Functional Group Transformations and Synthetic Transformations
The Bohlmann-Rahtz pyridine synthesis represents a powerful synthetic transformation, enabling the facile construction of the pyridine heterocycle, a moiety prevalent in pharmaceuticals and natural products jk-sci.com, organic-chemistry.org. This method allows for the introduction of diverse substituents onto the pyridine ring, offering significant synthetic utility.
Table 1: Key Aspects of the Bohlmann-Rahtz Pyridine Synthesis
| Feature | Description |
| Reaction Type | Cyclization, Heteroannulation |
| Primary Reactants | Enamine, Alkynone |
| Key Intermediate(s) | Aminodiene, 2Z-4E-heptadien-6-one |
| Product Class | 2,3,6-trisubstituted pyridines |
| Core Transformation | Cyclodehydration |
| Catalyst Examples | Acetic acid, ZnBr₂, Yb(OTf)₃, Amberlyst 15 |
| Synthetic Utility | Efficient pyridine ring formation, regioselective synthesis |
The reaction's versatility is further enhanced by the possibility of one-pot procedures, often facilitated by acid catalysis, which can streamline the synthesis and improve yields organic-chemistry.org. For enamines that are challenging to synthesize, in situ generation using reagents like ammonium (B1175870) acetate (B1210297) can be employed, directly feeding into the subsequent reaction steps jk-sci.com.
Ferdinand Bohlmann's broader research portfolio also encompassed the study of natural products such as sesquiterpene lactones and diterpenes, as well as polyacetylenes bohlmann-ban.de, nih.gov, academictree.org, nih.gov. These areas inherently involve a wide array of functional group transformations, including oxidation, reduction, carbon-carbon bond formation, and rearrangements, all contributing to the total synthesis or structural elucidation of complex molecules.
Theoretical Studies on Reaction Pathways and Energetics
Understanding the detailed mechanisms of chemical reactions often necessitates the application of theoretical and computational methods. While specific theoretical studies directly detailing the energetics and pathways of the Bohlmann-Rahtz synthesis or the sodium borohydride (B1222165) reaction are not explicitly detailed in the provided snippets, the broader context of modern organic chemistry research, as indicated by the cited literature mdpi.com- wayne.edu, ucdavis.edu, rochester.edu- wayne.edu, highlights the critical role of theoretical investigations.
Theoretical studies, employing techniques such as Density Functional Theory (DFT) and ab initio molecular orbital calculations, are instrumental in:
Elucidating Reaction Pathways: Identifying plausible sequences of elementary steps, including the formation and stability of intermediates and transition states mdpi.com, wayne.edu, ucdavis.edu, rsc.org.
Predicting Energetics: Calculating activation barriers, reaction energies, and conformational preferences, which govern reaction rates and selectivity mdpi.com, wayne.edu, wayne.edu.
Understanding Stereoelectronic Effects: Analyzing how orbital interactions and electron delocalization influence molecular structure, stability, and reactivity, ucdavis.edu, rsc.org.
Interpreting Spectroscopic Data: Correlating theoretical calculations with experimental observations to confirm proposed structures and mechanisms organic-chemistry.org.
For reactions like the Bohlmann-Rahtz synthesis, theoretical studies could provide deeper insights into the factors governing the E/Z isomerization of the aminodiene intermediate and the energy landscape of the cyclodehydration step. Similarly, for reactions involving reducing agents like sodium borohydride, theoretical calculations can help explain anomalous reactivity by mapping out potential reaction channels and energy barriers, thereby clarifying the roles of intermediates and transition states bohlmann-ban.de, mdpi.com. The analysis of carbocation intermediates, common in terpene biosynthesis, is another area where theoretical studies have been pivotal in understanding complex reaction cascades mdpi.com.
Advanced Analytical Techniques in the Research of Bohlmann 183 Type Compounds
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotope Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), enabling the differentiation of compounds with the same nominal mass but different elemental formulas.
For a compound such as Bohlmann 183 (C15H18O2), HRMS would be employed to confirm its molecular formula. The high resolving power of the instrument would also allow for the analysis of the compound's isotopic pattern. The relative abundance of isotopes, such as ¹³C, provides a characteristic signature that can further validate the proposed elemental composition.
While specific HRMS data for this compound is not publicly documented, a hypothetical analysis would yield data similar to that presented in the table below. This illustrative data reflects the expected precision and information obtained from an HRMS experiment for a compound of this nature.
| Parameter | Expected Value for C15H18O2 |
| Monoisotopic Mass | 230.1307 u |
| Measured Accurate Mass | ~230.1305 u |
| Mass Accuracy | < 5 ppm |
| Calculated [M+H]⁺ | 231.1380 u |
| Observed [M+H]⁺ | ~231.1378 u |
| Calculated [M+Na]⁺ | 253.1199 u |
| Observed [M+Na]⁺ | ~253.1197 u |
This table is illustrative and represents typical data expected from an HRMS analysis of a compound with the molecular formula C15H18O2.
Advanced Chromatographic Separation Techniques (e.g., GC-MS, LC-MS) for Isolation and Purity Assessment
Chromatographic techniques are essential for the isolation of pure compounds from complex natural extracts and for assessing the purity of a sample. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.
GC-MS is well-suited for volatile and thermally stable compounds. For a sesquiterpenoid like this compound, GC-MS could provide information on its retention time, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers a fragmentation pattern that can be used for structural elucidation and identification by comparison with spectral libraries.
LC-MS is a more versatile technique, applicable to a wider range of compounds, including those that are non-volatile or thermally labile. In the analysis of this compound, LC-MS would separate the compound from a mixture, and the coupled mass spectrometer would provide mass information for the eluted peaks. High-performance liquid chromatography (HPLC) coupled with a high-resolution mass spectrometer (LC-HRMS) is a particularly powerful combination for the analysis of complex mixtures containing novel natural products.
The following table illustrates the kind of data that would be generated in a chromatographic analysis of a purified sample of this compound, demonstrating its purity.
| Chromatographic Method | Parameter | Result |
| GC-MS | Retention Time | Specific to column and conditions |
| Purity (Peak Area %) | >98% | |
| LC-MS | Retention Time | Specific to column and conditions |
| Purity (Peak Area %) | >98% |
This table is a representation of typical purity assessment data and does not reflect actual experimental results for this compound.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is invaluable for the absolute structural confirmation of a new natural product.
To perform X-ray crystallography, a single crystal of the compound of sufficient size and quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic structure can be deduced.
While a crystal structure for this compound (C15H18O2) is not available in the crystallographic databases, the structure of a related compound has been reported. The ability to obtain such a definitive structure for this compound would be contingent on the successful crystallization of the compound. If a suitable crystal were obtained, the crystallographic data would resemble the hypothetical parameters listed in the table below.
| Crystallographic Parameter | Illustrative Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a = 10.1, b = 12.3, c = 15.5 |
| Volume (ų) | 1927 |
| Z (molecules per unit cell) | 4 |
| Resolution (Å) | < 1.0 |
This table contains hypothetical crystallographic data to illustrate the type of information obtained from an X-ray diffraction experiment.
Future Research Directions and Translational Perspectives for Bohlmann 183 Type Compounds
Advancements in Sustainable and Scalable Synthetic Pathways
The complex architecture of Bohlmann 183 and related furanosesquiterpenoids presents considerable challenges to traditional chemical synthesis. Future research will likely focus on the development of more sustainable and scalable synthetic routes, moving away from resource-intensive and environmentally detrimental methodologies.
Furthermore, the development of eco-friendly synthesis routes will be crucial. This involves employing techniques like microwave-assisted and ultrasound-assisted synthesis to shorten reaction times and lower energy consumption, while simultaneously enhancing product yields and purity. hilarispublisher.com A general stereoselective synthesis of marine furanosesquiterpenes has been described, which builds the sesquiterpene framework by coupling a C10 cyclogeranyl moiety with a C5 3-(methylene)furan moiety, showcasing a strategy that could be adapted for this compound-type compounds. mdpi.comresearchgate.net
The following table provides an overview of sustainable synthetic strategies applicable to this compound-type compounds:
| Synthetic Strategy | Description | Potential Benefits for this compound-Type Compounds |
| Biocatalysis | The use of enzymes to perform specific chemical transformations. | Increased stereoselectivity, milder reaction conditions, and reduced use of protecting groups. |
| Cascade Reactions | A series of intramolecular reactions that occur sequentially in a single step. | Rapid construction of complex molecular architectures from simple precursors, improving step economy. |
| Renewable Feedstocks | Utilization of starting materials derived from biomass. | Reduced reliance on petrochemicals and a lower carbon footprint for the overall synthesis. |
| Green Solvents | Employment of environmentally benign solvents, such as water or ionic liquids. | Minimized environmental pollution and improved safety of chemical processes. |
Innovations in Biosynthetic Engineering for Enhanced Production
Given the often low abundance of natural products in their native plant sources, biosynthetic engineering offers a promising avenue for the sustainable and scalable production of this compound-type compounds. Advances in synthetic biology and metabolic engineering are making it increasingly feasible to produce complex terpenoids in microbial hosts. mdpi.comresearchgate.net
A primary focus of future research will be the heterologous production of furanosesquiterpenoids in engineered microorganisms such as Saccharomyces cerevisiae (baker's yeast) or Yarrowia lipolytica. researchgate.nettandfonline.comnih.gov These yeast systems are attractive platforms due to their well-characterized genetics and metabolic pathways. Strategies to enhance production include the overexpression of key enzymes in the terpenoid biosynthetic pathway and the downregulation of competing metabolic pathways. mdpi.com For example, stepwise optimization of the endogenous mevalonate (B85504) (MVA) pathway has been shown to lead to a significant increase in total terpenoid titer. mdpi.com
Key targets for metabolic engineering to enhance the production of this compound-type compounds are summarized in the table below:
| Engineering Target | Approach | Desired Outcome |
| Precursor Supply | Overexpression of genes in the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. | Increased availability of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal terpenoid precursors. |
| Terpene Synthases (TPS) | Identification and heterologous expression of the specific TPS responsible for the this compound backbone. | Conversion of farnesyl pyrophosphate (FPP) to the characteristic furanosesquiterpenoid skeleton. |
| Cytochrome P450 Enzymes | Co-expression of specific cytochrome P450 monooxygenases and their redox partners. | Hydroxylation and other functional modifications of the terpene backbone to yield the final product. |
| Competing Pathways | Downregulation or knockout of genes involved in pathways that divert precursors away from terpenoid biosynthesis. | Increased metabolic flux towards the production of the target compound. |
Integration of Multidisciplinary Approaches (e.g., Chemoinformatics, AI-driven Discovery)
Chemoinformatics can be employed to analyze large datasets of natural products, enabling the identification of compounds with desirable structural features and the prediction of their bioactivities. nih.govnih.govmdpi.comresearchgate.net This can help to prioritize compounds for further investigation and guide the design of synthetic analogs with improved properties. Computational tools are also capable of discriminating natural products from synthetic compounds with high accuracy and can quantify the "natural product-likeness" of a molecule. nih.gov
The application of AI in retro-biosynthesis can also aid in designing novel biosynthetic pathways for the production of this compound-type compounds in heterologous hosts. nih.gov These computational approaches can analyze vast enzymatic reaction databases to propose synthetic routes that are both efficient and feasible to implement in a microbial chassis. nih.gov
The synergistic application of these multidisciplinary approaches is outlined below:
| Approach | Application in this compound Research | Expected Impact |
| Chemoinformatics | Analysis of natural product databases to identify novel this compound-type structures and predict their physicochemical properties and bioactivities. | Accelerated discovery of new compounds with therapeutic potential and prioritization of synthetic targets. |
| Genomic Mining | Use of bioinformatics tools to search for gene clusters encoding the biosynthetic machinery for furanosesquiterpenoids in Senecio and related species. | Identification of the specific enzymes involved in the biosynthesis of this compound, enabling heterologous production. |
| AI-driven Pathway Elucidation | Application of machine learning models to predict enzyme-substrate relationships and reconstruct the complete biosynthetic pathway of this compound. mdpi.com | Rapid and accurate elucidation of the biosynthetic pathway, facilitating metabolic engineering efforts. rsc.orgresearchgate.net |
| Predictive Toxicology | In silico prediction of the potential toxicity and adverse effects of this compound-type compounds. | Early-stage risk assessment, guiding the selection of compounds with favorable safety profiles for further development. |
Q & A
Q. What spectroscopic methods are essential for characterizing Bohlmann 183, and how should data interpretation be approached?
this compound requires rigorous structural validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, focus on and spectra to identify key functional groups and stereochemistry. Cross-reference coupling constants and integration ratios with computational predictions (e.g., DFT calculations) to resolve ambiguities. For MS, use high-resolution data (HRMS) to confirm molecular formula and isotopic patterns. Always compare results with literature values for known analogs to validate purity and structural integrity .
Q. What synthetic routes are reported for this compound, and how can reproducibility be ensured?
Common methods include [3+2] cycloaddition or ring-closing metathesis. Reproducibility hinges on precise reaction conditions (e.g., solvent purity, catalyst loading, temperature control). Document all parameters, including inert atmosphere requirements and purification steps (e.g., column chromatography gradients). Provide detailed characterization data for intermediates and final products, adhering to guidelines for reporting yields and spectroscopic validation .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using reference compounds and validate results across multiple replicates. Include negative controls and statistical analyses (e.g., ANOVA) to assess significance. Publish raw data and methodological details to facilitate cross-study comparisons .
Advanced Research Questions
Q. What strategies optimize the enantioselective synthesis of this compound, and how can stereochemical outcomes be predicted?
Q. How can computational modeling elucidate the mechanism of this compound’s interaction with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can map binding affinities and conformational changes. Parameterize force fields using experimental data (e.g., crystallographic structures, binding constants). Validate models with mutagenesis studies or isothermal titration calorimetry (ITC). Address limitations by comparing multiple simulation software outputs .
Q. What experimental designs are suitable for probing this compound’s stability under physiological conditions?
Conduct accelerated degradation studies (e.g., varied pH, temperature) with LC-MS monitoring. Use isotopic labeling (, ) to track metabolite formation. Include controls for enzyme-mediated degradation (e.g., liver microsomes). Publish degradation pathways and half-life calculations with confidence intervals .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile conflicting data on this compound’s toxicity mechanisms?
Perform meta-analyses to identify trends across studies. Use pathway enrichment tools (e.g., KEGG, GO) to contextualize conflicting results. Highlight methodological differences (e.g., dosage regimes, exposure durations) in comparative tables. Propose follow-up experiments (e.g., transcriptomics, proteomics) to resolve ambiguities .
Example Table: Comparative Toxicity Study Parameters
| Study | Dose (µM) | Exposure Time (h) | Model System | Key Findings |
|---|---|---|---|---|
| A | 10 | 24 | HeLa | Apoptosis |
| B | 50 | 48 | HEK293 | Necrosis |
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Calculate IC/EC values with 95% confidence intervals. Validate assumptions (e.g., normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests. For multi-variable experiments, apply multivariate analysis (MANOVA) .
Methodological Best Practices
Q. How can researchers ensure compliance with ethical guidelines when studying this compound in vivo?
Follow institutional animal care protocols (IACUC) for dosing and humane endpoints. Include sample size justifications (power analysis) to minimize animal use. Publish adverse event data and mitigation strategies. For human cell lines, obtain informed consent and ethical approval .
Q. What are the key elements of a robust research proposal for studying this compound?
Include:
- Hypothesis : Explicitly link to literature gaps (e.g., "this compound modulates [target] via [mechanism]").
- Methods : Detail experimental design, controls, and statistical plans.
- Expected Outcomes : Differentiate theoretical vs. practical implications.
- Limitations : Acknowledge potential biases (e.g., solubility issues, model relevance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
